molecular formula C17H20N2OS B2398436 2-ethyl-N-(4-methylenecyclohexyl)benzo[d]thiazole-6-carboxamide CAS No. 2210055-07-3

2-ethyl-N-(4-methylenecyclohexyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2398436
CAS No.: 2210055-07-3
M. Wt: 300.42
InChI Key: XQWGQSNMCVOMHK-UHFFFAOYSA-N
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Description

2-ethyl-N-(4-methylenecyclohexyl)benzo[d]thiazole-6-carboxamide is a complex organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Chemical Reactions Analysis

2-ethyl-N-(4-methylenecyclohexyl)benzo[d]thiazole-6-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

2-ethyl-N-(4-methylenecyclohexyl)benzo[d]thiazole-6-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethyl-N-(4-methylenecyclohexyl)benzo[d]thiazole-6-carboxamide involves its interaction with various molecular targets. It can inhibit enzymes and proteins involved in inflammatory pathways, leading to reduced inflammation. In cancer cells, it targets specific receptors and signaling pathways, inhibiting cell proliferation and inducing apoptosis .

Comparison with Similar Compounds

Similar compounds to 2-ethyl-N-(4-methylenecyclohexyl)benzo[d]thiazole-6-carboxamide include other benzothiazole derivatives such as:

These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications.

Properties

IUPAC Name

2-ethyl-N-(4-methylidenecyclohexyl)-1,3-benzothiazole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-3-16-19-14-9-6-12(10-15(14)21-16)17(20)18-13-7-4-11(2)5-8-13/h6,9-10,13H,2-5,7-8H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQWGQSNMCVOMHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2)C(=O)NC3CCC(=C)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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